molecular formula C13H18N2O3S B5670658 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE

1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE

Cat. No.: B5670658
M. Wt: 282.36 g/mol
InChI Key: QJZWULZIKSCIRO-UHFFFAOYSA-N
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Description

1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE is a chemical compound with the molecular formula C12H18N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE can be achieved through several methods. One common approach involves the condensation amidation of piperazine with benzoic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of microreactor technology in industrial settings can enhance reaction efficiency and product selectivity .

Chemical Reactions Analysis

1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-Benzoyl-4-(ethanesulfonyl)piperazine has been studied for its potential as a therapeutic agent in several areas:

  • Anticancer Activity : Research indicates that piperazine derivatives can exhibit significant anticancer properties. For example, compounds with similar piperazine structures have shown effectiveness against various cancer cell lines, including breast cancer and hepatocellular carcinoma. The introduction of substituents on the piperazine ring can enhance potency and selectivity against specific cancer types .
  • Soluble Epoxide Hydrolase Inhibition : The compound's piperazine functionality has been linked to the inhibition of soluble epoxide hydrolase (sEH), which plays a role in cardiovascular health. Inhibitors of sEH have shown promise in treating hypertension and inflammation .

Drug Discovery

The structural characteristics of this compound make it a valuable scaffold in drug discovery:

  • Optimization of Pharmacological Properties : Studies have demonstrated that modifications to the piperazine ring can lead to improved drug-like properties, such as solubility and bioavailability. For instance, optimizing hydrophilicity and lipophilicity through structural modifications has resulted in more potent sEH inhibitors .
  • Diverse Therapeutic Targets : Beyond cancer and cardiovascular applications, piperazine derivatives have been explored for their effects on central nervous system disorders and other mental health conditions, indicating their versatility as therapeutic agents .

Anticancer Studies

A study evaluated a series of substituted piperazine derivatives for anticancer activity against various cell lines. The findings showed that certain modifications could significantly enhance cytotoxicity, with some compounds demonstrating IC50 values comparable to established chemotherapeutics .

Cardiovascular Applications

Research focusing on the inhibition of sEH has highlighted the effectiveness of piperazine-containing compounds in reducing blood pressure and inflammation in animal models. The structural optimization of these compounds has led to enhanced efficacy in vivo .

Data Table: Comparison of Piperazine Derivatives

Compound NameStructure DescriptionBiological ActivityIC50 Value
This compoundPiperazine ring with benzoyl and ethanesulfonyl groupsAnticancer, sEH inhibitionTBD
1-(4-nitrophenyl)piperazineSubstituted with a nitrophenyl groupAnticancerTBD
1-(3-dimethylaminopropyl)-3-ethylcarbodiimideCarbodiimide derivativePeptide synthesisTBD
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4,7-dimethoxy-1,3-benzothiazoleComplex derivative featuring benzothiazolePotentially greater biological activityTBD

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group can interact with active sites on enzymes, inhibiting their activity. Additionally, the ethanesulfonyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-BENZOYL-4-(ETHANESULFONYL)PIPERAZINE can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-19(17,18)15-10-8-14(9-11-15)13(16)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWULZIKSCIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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